molecular formula C19H21N5 B2705447 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile CAS No. 211687-29-5

4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2705447
CAS No.: 211687-29-5
M. Wt: 319.412
InChI Key: RBZMLMOEKVATPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the class of 5-pyrimidinecarbonitriles, which are heterocyclic compounds featuring a carbonitrile group (-C≡N) attached to the 5-position of a pyrimidine ring. This specific structure is characterized by a phenyl group at the 4-position and pyrrolidinyl substituents at the 2- and 6-positions. While detailed biological data for this exact molecule is not fully reported in the searched literature, its structural framework is closely related to pyrimidine derivatives that have demonstrated significant research value. Pyrimidinecarbonitriles with pyrrolidinyl substituents are frequently investigated as key intermediates in organic synthesis and have shown promising in vitro antitumoral activity in scientific studies . The mechanism of action for compounds in this class can vary widely with the specific substitution pattern but often involves interaction with enzymatic targets or cellular receptors, making them valuable tools for biochemical research . Researchers utilize this compound and its analogs primarily as a scaffold for the development of novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-phenyl-2,6-dipyrrolidin-1-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c20-14-16-17(15-8-2-1-3-9-15)21-19(24-12-6-7-13-24)22-18(16)23-10-4-5-11-23/h1-3,8-9H,4-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZMLMOEKVATPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile, also known by its CAS number 211687-29-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C19H21N5
  • Molecular Weight : 319.41 g/mol
  • Purity : Typically >90% .

The compound exhibits its biological activity primarily through its interaction with specific protein targets. Notably, it has been studied for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the context of HIV treatment. The structural characteristics of this compound allow it to bind effectively to the reverse transcriptase enzyme, inhibiting viral replication.

Key Interactions

Research indicates that the compound forms extensive hydrophobic interactions and hydrogen bonds with the NNRTI binding pocket (NNIBP), which is crucial for its antiviral activity .

Antiviral Activity

In vitro studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit potent anti-HIV activity. The compound's efficacy is quantified using parameters such as:

  • EC50 (half-maximal effective concentration)
  • CC50 (cytotoxic concentration)
  • Selectivity Index (SI) = CC50/EC50

For instance, in a study involving various pyrimidine derivatives, the compound showed promising results against both wild-type and NNRTI-resistant strains of HIV .

CompoundEC50 (nM)CC50 (nM)SI
This compound4.26 (L100I)>1000>235
Etravirine (ETR)79.4100012.6
Rilpivirine (RPV)81.6100012.3

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine core and substituents can significantly influence antiviral potency. Compounds with specific substitutions at the C5 position have shown enhanced activity against resistant strains .

Case Study 1: Efficacy Against Resistant Strains

A study evaluated the effectiveness of various pyrimidine derivatives against HIV strains with known resistance mutations. The results indicated that certain modifications in the chemical structure led to increased potency against strains such as K103N and Y181C .

Case Study 2: Cytotoxicity Assessment

Further investigations into cytotoxicity revealed that while maintaining low EC50 values for antiviral activity, the selectivity index remained high, indicating a favorable therapeutic window for clinical applications .

Scientific Research Applications

Research has demonstrated that 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile exhibits various biological activities, making it a subject of interest in drug development.

Anticancer Properties

Studies have shown that compounds with similar pyrimidine structures can act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis. For instance, derivatives of pyrimidinecarbonitriles have been synthesized and tested for their ability to inhibit tumor growth and metastasis in preclinical models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrimidine derivatives can exhibit significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The effectiveness of these compounds is often assessed using methods like disc diffusion assays .

Synthetic Approaches

The synthesis of this compound can be achieved through various chemical pathways. One common method involves the reaction of appropriate pyrimidine precursors with phenyl substituents under controlled conditions to yield the desired product.

Case Studies

StudyObjectiveFindings
Edris et al. (2024)Review of pyrimidine derivativesHighlighted the diverse biological activities of pyrimidine-5-carbonitriles, including anticancer and antimicrobial effects .
Prabhakar et al. (2024)Synthesis and biological assayDemonstrated significant antibacterial activity against E. coli and S. aureus using synthesized compounds related to pyrimidine structures .
Biological Activity EvaluationAnticancer potentialIdentified several derivatives as potent VEGFR-2 inhibitors, with some showing enhanced efficacy compared to standard treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

Table 1: Key Structural Differences and Functional Groups
Compound Name Substituents (Positions) Key Functional Groups
4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile 4-phenyl, 2/6-pyrrolidinyl, 5-CN Pyrrolidine, nitrile
DICYCLANIL (4,6-diamino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile) 4/6-amino, 2-cyclopropylamino, 5-CN Amino, cyclopropylamino, nitrile
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h) 4-amino, 2-phenyl, 6-(4-Cl-phenyl), 5-CN Amino, aryl halide, nitrile
4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile 4-diethylamino, 2/6-phenyl, 5-CN Diethylamino, aryl, nitrile
2,4-Diamino-6-(4-bromophenyl)-5-pyrimidinecarbonitrile (4k) 2/4-amino, 6-(4-Br-phenyl), 5-CN Amino, aryl bromide, nitrile
  • Pyrrolidinyl vs. Amino/Aryl Groups: The pyrrolidinyl groups in the target compound introduce steric bulk and conformational flexibility, which may enhance binding to enzymes with hydrophobic pockets (e.g., proteases) compared to planar amino or aryl groups in analogues like DICYCLANIL or 4h .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Spectral Data (IR, NMR) Highlights
This compound Not reported Expected peaks: C≡N (~2212 cm⁻¹), pyrrolidine C-N stretch (~1250 cm⁻¹)
4h (4-Amino-6-(4-Cl-phenyl)-2-phenyl-5-CN) 222 IR: 2212 cm⁻¹ (CN), 1641 cm⁻¹ (C=N); NMR: δ 7.53–8.40 (Ar)
DICYCLANIL Not reported IR: Dual amino stretches (~3300–3500 cm⁻¹), CN (~2212 cm⁻¹)
4f (4-Amino-6-(4-dimethylaminophenyl)-2-phenyl-5-CN) 162 NMR: δ 3.08 (N(CH₃)₂), 6.81–8.39 (Ar)
  • Thermal Stability : Higher melting points in halogenated analogues (e.g., 4h: 222°C vs. 4f: 162°C) suggest that electron-withdrawing groups enhance crystalline stability .
  • Solubility: The target compound’s pyrrolidinyl groups likely improve aqueous solubility compared to purely aromatic analogues like 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile .

Q & A

Q. What are the recommended synthetic routes for 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile, and how can reaction conditions be optimized?

The compound can be synthesized via multi-component reactions under thermal aqueous conditions. A three-component approach involving aryl aldehydes, nitriles, and amines is effective, with optimization of temperature (typically 80–100°C) and pH (neutral to slightly basic) critical for yield improvement. Spectral data (e.g., IR absorption at ~2212 cm⁻¹ for the nitrile group ) and melting points (e.g., 130–235°C ) are key for purity validation. Adjusting stoichiometric ratios of reactants (e.g., 1:1.2:1.5 for aldehyde, nitrile, and amine) enhances regioselectivity .

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of:

  • NMR spectroscopy : δH (DMSO-d₆) signals for aromatic protons (7.0–8.4 ppm) and pyrrolidinyl groups (2.4–3.1 ppm) .
  • IR spectroscopy : Confirm nitrile (2212 cm⁻¹) and aromatic C=N (1616–1666 cm⁻¹) functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 225–353 ) and fragmentation patterns to verify stability.
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values ).

Q. What solvents and storage conditions are optimal for this compound?

Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s aromatic and nitrile groups. Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

Contradictions in NMR or IR spectra often arise from tautomerism (e.g., amino-imino equilibria in pyrimidine rings) or solvent effects. Strategies include:

  • Variable-temperature NMR to identify dynamic processes .
  • X-ray crystallography for unambiguous confirmation (e.g., bond angles and torsional strain analysis ).
  • Computational modeling (DFT) to correlate observed spectral peaks with electronic environments .

Q. What mechanistic insights explain the regioselectivity of pyrrolidinyl substitution in this compound?

The 2- and 6-positions of the pyrimidine ring are activated for nucleophilic substitution due to electron-withdrawing effects from the nitrile group. Pyrrolidine acts as a nucleophile, with reaction kinetics influenced by:

  • Steric hindrance (bulky aryl groups reduce substitution at adjacent positions) .
  • Solvent polarity (higher polarity accelerates SNAr mechanisms) .
  • Temperature control (60–80°C balances reactivity and side-product formation) .

Q. How does this compound interact with biological targets, and what modifications enhance its pharmacological potential?

Preliminary studies suggest pyrimidinecarbonitriles inhibit enzymes like aldose reductase (IC₅₀ ~10⁻⁶ M ). To optimize bioactivity:

  • Introduce electron-withdrawing substituents (e.g., Cl, Br) at the 4-phenyl group to enhance binding affinity .
  • Replace pyrrolidinyl with spirocyclic amines to improve metabolic stability .
  • Use in vitro assays (e.g., kinase inhibition ) paired with molecular docking to validate target interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.